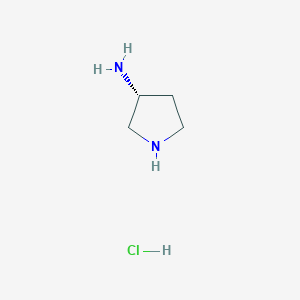

(3R)-pyrrolidin-3-amine;hydrochloride

Description

Foundational Importance of Pyrrolidine (B122466) Architectures in Stereoselective Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. Its prevalence is not coincidental; the scaffold is a key component in a multitude of natural products, including alkaloids like nicotine (B1678760), and is the core structure of the essential amino acid proline. wikipedia.org This structural motif is also present in numerous pharmaceuticals approved by the U.S. Food and Drug Administration, highlighting its proven value in bioactive compounds. nih.gov

The foundational importance of the pyrrolidine architecture in stereoselective synthesis stems from several key characteristics:

Three-Dimensionality: Unlike flat aromatic systems, the sp³-hybridized pyrrolidine ring is non-planar and puckered. This three-dimensional geometry is crucial for creating precise stereochemical arrangements that can interact effectively with biological targets such as enzymes and proteins.

Stereogenic Centers: The carbons within the pyrrolidine ring can be readily substituted to create multiple stereogenic centers. The fixed, cyclic nature of the scaffold helps to control the spatial orientation of these substituents, which is essential for asymmetric synthesis. mdpi.com

Versatility as a Scaffold: The pyrrolidine ring serves as a robust framework upon which chemists can build molecular complexity. It is a versatile starting point for synthesizing a wide array of derivatives with diverse functionalities. mdpi.comnih.gov

These features make chiral pyrrolidines, including 2,5-disubstituted variants, highly sought-after structures for use as chiral auxiliaries, ligands in metal catalysis, and organocatalysts. nih.gov

Strategic Role of Chiral Amines, with Emphasis on (3R)-Pyrrolidin-3-amine, in Catalysis and Organic Synthesis

Chiral amines are indispensable tools in asymmetric synthesis, acting as catalysts or key intermediates that guide the formation of specific stereoisomers. (3R)-pyrrolidin-3-amine, as a chiral amine, plays a strategic role in this domain. Its utility is rooted in its bifunctional nature: it possesses a nucleophilic secondary amine within the ring and a primary amine substituent, both of which can participate in chemical transformations.

In the realm of organocatalysis—a field recognized with the 2021 Nobel Prize in Chemistry—pyrrolidine-based structures are of paramount importance. nih.gov These catalysts operate through various activation modes, such as the formation of enamines or iminium ions, to facilitate highly enantioselective reactions. researchgate.net While proline and its derivatives are the most famous examples, the principles extend to other chiral pyrrolidines. mdpi.comresearchgate.net Chiral pyrrolidine-based organocatalysts are effective in a wide range of transformations, including:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high stereocontrol. researchgate.net

Aldol (B89426) Reactions: Facilitating the enantioselective formation of carbon-carbon bonds. mdpi.com

Diels-Alder Reactions: Controlling the stereochemical outcome of these powerful cycloaddition reactions. researchgate.net

(3R)-pyrrolidin-3-amine and its derivatives serve as valuable chiral building blocks. oup.com Their defined stereochemistry is transferred during a synthetic sequence, allowing for the construction of enantiomerically pure target molecules, which is a critical requirement in pharmaceutical development.

Current Paradigms and Emerging Research Opportunities in Pyrrolidine Chemistry

Research in pyrrolidine chemistry is dynamic and continually evolving. Current paradigms are focused on developing more efficient, sustainable, and atom-economical synthetic methods. benthamdirect.combohrium.com Organocatalysis remains a major focus, with ongoing efforts to design novel pyrrolidine-based catalysts with enhanced reactivity and selectivity for increasingly complex transformations. mdpi.comresearchgate.net

Emerging opportunities in the field are expanding into several exciting areas:

Biocatalysis: The use of enzymes to perform stereoselective synthesis is a rapidly growing field. Recently, engineered enzymes have been developed to construct chiral pyrrolidines via novel intramolecular C-H amination reactions, offering a green and highly efficient alternative to traditional chemical methods. nih.gov

Photocatalysis: The combination of light-driven processes with organocatalysis is opening new reaction pathways for the synthesis and functionalization of pyrrolidine rings.

Novel Cycloaddition Strategies: Researchers are continuously developing new methods, such as iridium-catalyzed reductive [3 + 2] dipolar cycloadditions, to create highly substituted and structurally complex pyrrolidines from simple precursors. acs.org

Borrowing Hydrogen Methodology: This atom-efficient strategy uses iridium catalysts to synthesize pyrrolidine derivatives from simple diols and amines, minimizing waste and increasing synthetic efficiency. researchgate.net

These advanced methodologies are enriching the toolkit available to synthetic chemists, enabling the construction of novel pyrrolidine-containing molecules for applications ranging from materials science to drug discovery. researchgate.netresearchgate.net

Physicochemical Properties

Below are the computed physicochemical properties for the parent compound, pyrrolidin-3-amine.

Table of Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11ClN2 |

|---|---|

Molecular Weight |

122.60 g/mol |

IUPAC Name |

(3R)-pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1 |

InChI Key |

NPPLFOLRHWBLKV-PGMHMLKASA-N |

Isomeric SMILES |

C1CNC[C@@H]1N.Cl |

Canonical SMILES |

C1CNCC1N.Cl |

Related CAS |

116183-81-4 1217605-69-0 |

Origin of Product |

United States |

3r Pyrrolidin 3 Amine Derivatives As Core Structures in Asymmetric Catalysis

Design and Application of Pyrrolidine-Based Organocatalysts

The design of effective pyrrolidine-based organocatalysts hinges on the strategic modification of the pyrrolidine (B122466) ring. nih.gov The catalyst's structure and substitution pattern are paramount as they dictate the mode of substrate activation and, consequently, the stereochemical outcome of the reaction. mdpi.com Initial breakthroughs with simple catalysts like natural proline have paved the way for the development of highly sophisticated and tailored structures, including diarylprolinol silyl (B83357) ethers and complex bifunctional systems, significantly expanding the scope and efficiency of organocatalyzed asymmetric reactions. nih.govnih.gov

Proline and Substituted Pyrrolidine Catalysts

The journey of pyrrolidine catalysis began with the natural amino acid, L-proline. Seminal work in the 1970s, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated proline's ability to catalyze intramolecular aldol (B89426) reactions asymmetrically. nih.govmdpi.com However, the field lay dormant until 2000, when reports by List, Barbas, and MacMillan showcased the broader potential of L-proline and other chiral amines in catalyzing intermolecular aldol and Diels-Alder reactions. nih.govnih.govtcichemicals.com

Proline is considered a simple "aldolase" mimic, leveraging its secondary amine and carboxylic acid groups to facilitate reactions. mdpi.com Following these discoveries, extensive efforts have been dedicated to modifying the basic proline scaffold to enhance catalytic activity and selectivity. nih.gov The introduction of bulky substituents, such as aryl or silyl groups at the C-2 position, led to the development of highly effective catalysts like the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers). nih.govnih.gov These modifications create a more defined and sterically hindered chiral pocket, which is crucial for achieving high levels of enantioselectivity in the functionalization of aldehydes and ketones. nih.govbeilstein-journals.org

Development of Bifunctional Organocatalysts Incorporating Pyrrolidine Motifs (e.g., thioureas, phosphoric acids, guanidines)

A significant advancement in catalyst design involves the integration of a secondary functional group onto the pyrrolidine scaffold, creating bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, often through noncovalent interactions, leading to highly organized transition states and enhanced stereoselectivity. nih.govnih.gov

Thiourea-Pyrrolidine Catalysts : The incorporation of a thiourea (B124793) moiety creates a powerful hydrogen-bond donor site. nih.gov This allows the catalyst to activate electrophiles, such as nitroolefins, through hydrogen bonding, while the pyrrolidine's secondary amine activates a ketone or aldehyde nucleophile via enamine formation. nih.govbeilstein-journals.org This dual activation strategy has proven highly effective in asymmetric Michael additions. nih.gov The synergistic effect of the two functional groups within a chiral framework enables precise control over the reaction's stereochemical outcome. bohrium.comnih.gov

Guanidine-Pyrrolidine Catalysts : Guanidine (B92328) groups, being strongly basic and capable of hydrogen bonding, have also been integrated into pyrrolidine-based catalysts. Novel guanidine-bisurea catalysts featuring a chiral pyrrolidine moiety have been designed and synthesized. nih.gov In these systems, the guanidine and urea (B33335) groups are proposed to interact with the nucleophile and electrophile, respectively. The chiral pyrrolidine spacer connects these functional units and establishes the chiral environment necessary for enantioselective transformations like the α-hydroxylation of β-keto esters. nih.gov

The table below summarizes representative bifunctional catalysts and their performance.

| Catalyst Type | Functional Groups | Exemplary Reaction | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pyrrolidine-Thiourea | Pyrrolidine (enamine formation), Thiourea (H-bond donor) | Michael addition of cyclohexanone (B45756) to nitrostyrene | up to 100% | 99:1 (syn/anti) | up to 96% |

| Pyrrolidine-Guanidine-Bisurea | Pyrrolidine (chiral backbone), Guanidine & Bisurea (H-bond network) | α-hydroxylation of a β-keto ester | 73% | N/A | 65% |

Mechanistic Insights into Pyrrolidine-Catalyzed Transformations

Understanding the reaction mechanism is crucial for the rational design of new and improved catalysts. Pyrrolidine-based organocatalysts primarily operate through two key covalent activation modes: enamine and iminium ion catalysis.

The secondary amine of the pyrrolidine catalyst is the cornerstone of its reactivity with carbonyl compounds. nih.gov

Enamine Catalysis : When a pyrrolidine catalyst reacts with a ketone or aldehyde, it forms a chiral enamine intermediate. acs.orgnobelprize.org This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, effectively making it more nucleophilic. nobelprize.org This "HOMO-raising" activation allows the enamine to react with various electrophiles. After the key bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst. acs.org

Iminium Ion Catalysis : In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion. nobelprize.orgacs.org This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a better electron acceptor (electrophile). nobelprize.org This "LUMO-lowering" activation facilitates the addition of nucleophiles to the β-position. As with enamine catalysis, the cycle is completed by hydrolysis to furnish the product and regenerate the catalyst. acs.org

The ability of a single pyrrolidine catalyst to switch between these two activation pathways has been exploited in elegant cascade reactions, enabling the rapid construction of molecular complexity. nobelprize.org

While covalent activation via enamine or iminium intermediates is essential, noncovalent interactions are the key to achieving high stereoselectivity. mdpi.com In bifunctional catalysts, hydrogen bonding plays a particularly critical role. bohrium.comnih.gov

For instance, in a thiourea-pyrrolidine catalyzed Michael addition, the thiourea moiety's N-H protons form hydrogen bonds with the nitro group of the electrophile. nih.gov This interaction not only increases the electrophilicity of the nitroalkene but also orients it within the chiral environment of the catalyst. This pre-organization of the transition state assembly restricts the possible pathways of attack for the enamine nucleophile, favoring the formation of one specific stereoisomer. mdpi.com Computational studies have confirmed that this dual activation, combining covalent enamine formation with hydrogen-bond-mediated electrophile activation, is fundamental to the high efficiency and stereoselectivity observed. nih.gov

Exemplary Asymmetric Reactions Mediated by Pyrrolidine Organocatalysts

The versatility of pyrrolidine-based organocatalysts is demonstrated by their successful application in a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Key examples include:

Aldol Reaction : The direct asymmetric aldol reaction between ketones and aldehydes was one of the first major applications of proline and its derivatives, producing chiral β-hydroxy carbonyl compounds with high stereoselectivity. nih.govtandfonline.com

Michael Addition : The conjugate addition of aldehydes or ketones to electron-deficient olefins, such as nitroalkenes, is efficiently catalyzed by pyrrolidine derivatives, especially bifunctional systems, yielding valuable γ-nitroketones or aldehydes. nih.govbeilstein-journals.orgacs.org

Diels-Alder Reaction : Pyrrolidine-based catalysts operating via iminium ion activation facilitate enantioselective [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes, providing access to important chiral cyclohexene (B86901) structures. nih.govnih.gov

The table below showcases the performance of various pyrrolidine-based catalysts in these key transformations.

| Reaction | Catalyst Type | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aldol Reaction | Proline-oxadiazolone conjugate | Aromatic aldehydes and ketones | up to 98% | 97:3 | >99.9% |

| Michael Addition | Diarylprolinol silyl ether | Aldehydes and nitroalkenes | up to 99% | up to 95:5 | up to 99% |

| Michael Addition | Pyrrolidine-triazole conjugate | Cyclohexanone and nitrostyrenes | up to 100% | up to 99:1 | up to 96% |

| Diels-Alder Reaction | Imidazolidinone (derived from amino acid) | α,β-Unsaturated aldehydes and dienes | up to 99% | >20:1 | up to 99% |

Michael Addition of Carbonyl Compounds to Nitroolefins

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a cornerstone of carbon-carbon bond formation, and pyrrolidine-based organocatalysts have proven to be exceptionally effective in this transformation. mdpi.comunibo.itbeilstein-journals.orgresearchgate.net These catalysts operate through the formation of a chiral enamine intermediate from the reaction of the pyrrolidine's secondary amine with a ketone or aldehyde. bohrium.com This enamine then attacks the nitroolefin with high facial selectivity, dictated by the steric and electronic properties of the catalyst's framework.

New pyrrolidine-based organocatalysts have been synthesized and shown to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The reaction conditions, such as solvent and temperature, play a crucial role in optimizing both yield and stereoselectivity. beilstein-journals.org For instance, in the reaction of 3-phenylpropionaldehyde with trans-β-nitrostyrene, catalyst performance was optimized using methylcyclohexane (B89554) as the solvent at 0 °C, resulting in high yield (87%), good diastereoselectivity (92:8), and significant enantioselectivity (85% ee). beilstein-journals.org

Bifunctional catalysts, which combine the pyrrolidine moiety with another functional group capable of hydrogen bonding (like thiourea or sulfonamide), have demonstrated enhanced activity and selectivity. mdpi.comresearchgate.net These catalysts can simultaneously activate the enamine and the nitroolefin, leading to a highly organized transition state. For example, pyrrolidine-based phthalimide (B116566) catalysts have been used in the asymmetric Michael reaction of ketones to nitroalkenes, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >99:1 dr). researchgate.net

Below is a table summarizing the performance of various pyrrolidine-based catalysts in the Michael addition reaction.

| Catalyst Type | Carbonyl Compound | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) |

| Pyrrolidinyl-oxazole-carboxamide | Ketones | Nitroalkenes | up to 99 | >99/1 | up to 99 |

| (S)-Pyrrolidine Arenesulfonamide | Cyclic Ketones | Nitroolefins | up to 93 | up to 99/1 | up to 99 |

| Pyrrolidine-based Phthalimide | Ketones | Nitroalkenes | moderate to good | >99:1 | up to 99 |

| Novel Pyrrolidine Catalyst beilstein-journals.org | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 87 | 92:8 | 85 |

Asymmetric Aldol and α-Functionalization Reactions

Pyrrolidine-based organocatalysts are also highly effective in promoting asymmetric aldol reactions, a powerful method for constructing chiral β-hydroxy carbonyl compounds. unibo.itnih.gov Similar to the Michael addition, the reaction proceeds through a chiral enamine intermediate, which attacks the aldehyde electrophile. The stereochemical outcome is controlled by the catalyst's structure, which dictates the facial selectivity of the attack.

Dipeptide and tripeptide catalysts incorporating a pyrrolidine scaffold have been developed and shown to be efficient in the asymmetric aldol reaction between ketones and various aldehydes. unibo.itnih.gov For instance, proline-based dipeptides have been successfully used in the reaction between aldehydes and acetone. unibo.it The enantioselectivity of these reactions can be finely tuned by modifying the amino acid sequence and protecting groups of the peptide catalyst. unibo.it

In addition to aldol reactions, pyrrolidine derivatives catalyze a variety of α-functionalization reactions of carbonyl compounds. researchgate.net These include α-amination, α-oxidation, and α-halogenation, providing access to a wide range of chiral building blocks. Aminal-pyrrolidine organocatalysts, for example, have demonstrated excellent enantiocontrol in the α-functionalization of a broad spectrum of linear and branched aldehydes and ketones. researchgate.net

The table below presents data on the performance of pyrrolidine-based catalysts in asymmetric aldol reactions.

| Catalyst Type | Ketone | Aldehyde | Yield (%) | dr | ee (%) |

| Proline-based dipeptide | Acetone | Aromatic aldehydes | good | - | moderate |

| Prolinamide | Acetone | Isatins | up to 99 | - | up to 80 |

| Triamine with Pyrrolidine Scaffold | Triketone | - | up to 99 | 95:5 | up to 95 |

Cycloaddition Reactions (e.g., Azomethine Ylides)

The [3+2] cycloaddition reaction of azomethine ylides is a highly efficient method for the synthesis of substituted pyrrolidines. mdpi.comacs.orgmsu.edu Azomethine ylides, which can be generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, are 1,3-dipoles that react with a variety of dipolarophiles to form a five-membered pyrrolidine ring. mdpi.comnih.gov When a chiral pyrrolidine derivative is used as the amine source, the resulting azomethine ylide is chiral, leading to the formation of enantiomerically enriched pyrrolidine products.

This methodology is particularly valuable for the synthesis of spirocyclic pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. nih.govmdpi.com The reaction of an azomethine ylide with an exocyclic double bond leads to the formation of a spiro-pyrrolidine derivative with high diastereoselectivity. mdpi.com For example, the three-component reaction of a benzofuranone derivative, ninhydrin, and sarcosine (B1681465) produces benzofuran (B130515) spiro-pyrrolidine derivatives in high yields (74–99%) and with excellent diastereoselectivity (>20:1 dr). mdpi.com

The stereochemical outcome of these cycloaddition reactions is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile. acs.org The substituents on the pyrrolidine ring of the catalyst play a crucial role in controlling the facial selectivity of the cycloaddition.

Below is a table summarizing representative results for the synthesis of pyrrolidine derivatives via azomethine ylide cycloaddition.

| Ylide Source | Dipolarophile | Product | Yield (%) | dr | Reference |

| Isatin, Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,2′-pyrrolidines] | - | - | nih.gov |

| Isatin, Thioproline | Benzoimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazoles] | - | - | nih.gov |

| (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | - | Benzofuran spiro-pyrrolidine | 74-99 | >20:1 | mdpi.com |

Pyrrolidin-3-amine Derivatives as Chiral Ligands in Transition Metal Catalysis

The chiral scaffold of (3R)-pyrrolidin-3-amine is also a valuable platform for the design of ligands for asymmetric transition metal catalysis. The amino group and the pyrrolidine ring provide multiple points for modification, allowing for the synthesis of a diverse range of ligands with tailored steric and electronic properties.

Rational Design and Synthesis of Chiral Pyrrolidine-Derived Ligands (e.g., P,N; N,O; Spirocyclic)

The rational design of chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. Pyrrolidine-based ligands, such as those with P,N and N,O coordination motifs, have been successfully employed in a variety of transformations. nih.govrsc.org The synthesis of these ligands often starts from readily available chiral precursors like L-proline, which shares the core pyrrolidine structure. nih.gov

For example, chiral P,N-ligands can be synthesized by reacting a pyrrolidine-derived amine or amide with a phosphine (B1218219) source. nih.gov These ligands can form stable complexes with transition metals like palladium, creating a chiral environment around the metal center that can induce high stereoselectivity in catalytic reactions. nih.gov Similarly, N,O-ligands can be prepared by incorporating an oxygen-containing functional group, such as a hydroxyl or carboxyl group, into the pyrrolidine scaffold.

Spirocyclic pyrrolidine derivatives represent another important class of chiral ligands. enamine.net The rigid spirocyclic framework can pre-organize the coordinating atoms in a specific geometry, leading to enhanced stereocontrol. The synthesis of these ligands often involves multi-step sequences, starting from chiral building blocks and employing key reactions such as cycloadditions or ring-closing metathesis.

Application in Enantioselective Metal-Catalyzed Transformations

Chiral pyrrolidine-derived ligands have found widespread application in a variety of enantioselective metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

The asymmetric hydrogenation of imines and enamines is one of the most direct and efficient methods for the synthesis of chiral amines. researchgate.netnih.gov Transition metal complexes of rhodium, iridium, and palladium with chiral ligands are highly effective catalysts for this transformation. dicp.ac.cn

Chiral P,N-ligands derived from pyrrolidines have been shown to be effective in the palladium-catalyzed asymmetric hydrogenation of imines. researchgate.net The ligand's structure creates a chiral pocket around the metal center, which differentiates between the two faces of the imine substrate, leading to the preferential formation of one enantiomer of the amine product. The electronic properties of the ligand can also influence the reactivity of the catalyst.

The substrate scope of these reactions is broad, encompassing a variety of N-substituted imines and enamines. High enantioselectivities (often >90% ee) have been achieved for a range of substrates.

The following table provides an overview of the application of chiral ligands in the asymmetric hydrogenation of imines.

| Metal | Ligand Type | Substrate | Yield (%) | ee (%) |

| Pd | Chiral Bisphosphine | Fluorinated Iminoesters | >99 | 88 |

| Pd | Chiral Phosphine | Fluorinated Imines | - | up to 99 |

| Pd | Chiral Bisphosphine | N-Diphenylphosphinyl Imines | - | 87–99 |

Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands as a highly effective strategy for the enantioselective synthesis of the pyrrolidine scaffold, a core motif in numerous natural products and pharmaceuticals. nih.govrsc.orgrsc.org Chiral ligands derived from frameworks such as (3R)-pyrrolidin-3-amine are pivotal in these transformations, as they coordinate with a metal center to create a chiral environment that dictates the stereochemical outcome of the reaction. The metal complex, typically involving copper(I) or silver(I), catalyzes the reaction between an azomethine ylide and a dipolarophile to construct the five-membered pyrrolidine ring with high levels of stereocontrol. nih.gov

The general mechanism involves the in situ generation of an azomethine ylide from an imine precursor, which then coordinates to the chiral metal catalyst. This complex then reacts with an electron-deficient alkene (dipolarophile). The architecture of the chiral ligand, such as a diamine derivative of (3R)-pyrrolidin-3-amine, is crucial for shielding one face of the dipole-catalyst complex, thereby directing the approach of the alkene from the less sterically hindered side. This facial discrimination results in the formation of one enantiomer of the pyrrolidine product in excess.

Research in this area has demonstrated the power of this method. For instance, Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been successfully employed to synthesize novel, enantioenriched fluorinated pyrrolidines. nih.gov In these reactions, azomethine ylides were reacted with less reactive fluorinated styrenes, achieving high yields and excellent stereoselectivities. nih.gov The ability to generate multiple stereocenters in a single, efficient step underscores the value of this methodology in synthetic chemistry. nih.gov The success of these reactions is highly dependent on the catalyst system, where the choice of metal and the specific structure of the chiral ligand are paramount for achieving high diastereo- and enantioselectivity. nih.govnih.gov

Table 1: Examples of Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis nih.gov

| Dipolarophile | Azomethine Ylide Precursor | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|

| 1,1-Difluorostyrene | Glycine imine ester | Cu(I)/Chiral Ligand | >20:1 | 97% | 96% |

| 1,1,2-Trifluorostyrene | Alanine imine ester | Cu(I)/Chiral Ligand | 15:1 | 95% | 92% |

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of complex molecules, including saturated heterocycles like pyrrolidine. nih.gov In the context of asymmetric catalysis, ligands derived from (3R)-pyrrolidin-3-amine can be employed to direct the metal-catalyzed functionalization of specific C-H bonds, enabling the introduction of new substituents with high stereocontrol. Palladium-catalyzed reactions are particularly prevalent in this area, offering pathways to functionalize otherwise inert C(sp³)–H bonds. nih.govacs.org

The strategy often involves a directing group attached to the pyrrolidine nitrogen, which coordinates to the palladium catalyst and positions it in proximity to the target C-H bond. A chiral ligand then controls the stereochemistry of the bond-forming step. For example, the enantioselective arylation of α-methylene C-H bonds in N-heterocycles has been achieved using a palladium catalyst in conjunction with chiral phosphoric acids as ligands. nih.govmdpi.com This approach allows for the coupling of various amines, including pyrrolidines, with aryl boronic acids, yielding α-arylated products with high enantiomeric ratios. nih.gov

Furthermore, regio- and stereoselective C-H arylation at positions remote from the heteroatom, such as the C(4) position of the pyrrolidine ring, has been demonstrated. acs.org By using an aminoquinoline-based directing group at the C(3) position, palladium-catalyzed arylation occurs selectively at the C(4) position, yielding cis-3,4-disubstituted pyrrolidines with excellent stereoselectivity. acs.org These methods provide a streamlined route to complex and highly functionalized pyrrolidine structures that are valuable as building blocks in medicinal chemistry. nih.govacs.org

Table 2: Palladium-Catalyzed Asymmetric C-H Functionalization of Pyrrolidine Derivatives

| Substrate | Coupling Partner | Directing Group | Chiral Ligand/Auxiliary | Product | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| N-Thioacyl Pyrrolidine | 4-Methoxyphenylboronic acid | Thioamide | (R)-Chiral Phosphoric Acid | α-Arylated Pyrrolidine | 98:2 er | 87% | nih.gov |

| N-Boc-pyrrolidine-3-carboxamide | 4-Iodoanisole | Aminoquinoline | N/A (Stereocontrol from DG) | cis-4-Aryl-pyrrolidine-3-carboxamide | Complete cis-selectivity | 28% (at C4) | acs.org |

Influence of Ligand Architecture on Stereochemical Control

In asymmetric catalysis, the architecture of the chiral ligand is the primary determinant of stereochemical outcomes. For ligands derived from the (3R)-pyrrolidin-3-amine core, subtle modifications to the structure can lead to significant changes in the enantioselectivity and even the configuration of the product. The relationship between ligand structure and catalytic performance is a central theme in the development of new asymmetric transformations. rsc.orgnih.govrsc.org

Key structural features of a (3R)-pyrrolidin-3-amine-derived ligand that influence stereocontrol include:

Substituents on the Nitrogen Atoms: The steric bulk and electronic properties of groups attached to the amine functionalities are critical. Bulky substituents can create a more defined chiral pocket around the metal center, enhancing facial discrimination and leading to higher enantioselectivity.

Rigidity of the Ligand Backbone: A rigid ligand framework is often essential for high enantioselectivity. rsc.org Rigidity reduces the number of available conformations of the catalyst-substrate complex, leading to a more ordered transition state and a more predictable stereochemical outcome. For instance, studies comparing flexible and rigid diamine ligands have shown that constrained, bicyclic structures often impart superior stereocontrol compared to their more flexible acyclic counterparts. rsc.org

The Nature of the Coordinating Atoms: While the core structure provides two nitrogen atoms for coordination, modifying the ligand to include other coordinating groups (e.g., phosphorus in phosphoramidites or oxygen in amides) can alter the geometry and electronic properties of the metal complex, thereby influencing its catalytic activity and selectivity. nih.gov

Experimental studies have provided direct evidence of these architectural effects. In the palladium-catalyzed C-H functionalization of thioamides, it was observed that minor changes to the structure of the chiral phosphoric acid ligand could dramatically impact the reaction. For example, switching between different structural isomers of the same parent ligand led to the formation of opposite product enantiomers, highlighting the exquisite sensitivity of the catalytic system to the ligand's three-dimensional structure. nih.gov Similarly, in the development of sparteine-like diamines for asymmetric lithiation, it was concluded that a rigid bispidine framework was a necessary feature for achieving high enantioselectivity. rsc.org This underscores the principle that effective stereochemical control relies on a well-designed, conformationally restricted ligand architecture.

3r Pyrrolidin 3 Amine As a Chiral Building Block for Advanced Molecular Architectures

Strategic Integration into Natural Product Synthesis

The pyrrolidine (B122466) core is a fundamental structural motif found in a wide array of natural products, particularly in alkaloids. researchgate.netnih.gov The strategic incorporation of chiral pyrrolidine building blocks like (3R)-pyrrolidin-3-amine is a key tactic in the total synthesis of these complex molecules.

The pyrrolidine ring is a characteristic feature of many alkaloids, a class of naturally occurring chemical compounds that have pronounced physiological effects on humans. nih.govresearchgate.net These include well-known compounds such as nicotine (B1678760) and hygrine. nih.gov The biosynthesis of many of these alkaloids, for instance, pyrrolizidine (B1209537) alkaloids, involves complex enzymatic pathways that construct the core heterocyclic structure. nih.gov

In synthetic chemistry, chiral pyrrolidines serve as versatile starting points for constructing these natural product scaffolds. Synthetic strategies often employ carbohydrate-derived precursors to access polyhydroxylated pyrrolidines. nih.gov For example, carbohydrate-derived nitrones can be used to synthesize various stereoisomers of pyrrolidine analogues, demonstrating a pathway to structurally diverse natural product derivatives. nih.gov The pyrrolidine scaffold's prevalence in natural products, from plant and microbial sources, underscores its significance as a target for synthetic chemists aiming to create molecules with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net

Construction of Biologically Relevant Scaffolds and Chemical Probes

The rigid, three-dimensional structure of the pyrrolidine ring makes it an ideal scaffold for designing molecules that can interact specifically with biological targets. researchgate.netnih.gov Its ability to present substituents in well-defined spatial orientations is crucial for developing selective drugs and chemical probes to investigate biological processes.

(3R)-Pyrrolidin-3-amine is a valuable precursor for the synthesis of other chiral amines and derivatives of amino acids. The synthesis of optically active 3-aminopyrrolidine (B1265635) derivatives can be achieved from precursors like 4-hydroxy-proline, highlighting the close relationship between these cyclic amines and amino acids. google.comgoogle.com Methodologies have been developed for the efficient production of functionalized pyrrolidones, which can then be converted into 3-aminopyrrolidones, key structures in drug-like molecules. chemrxiv.orgchemrxiv.org These synthetic routes provide access to a library of chiral building blocks that are essential for drug discovery programs.

| Precursor | Target Molecule Type | Synthetic Approach |

| trans-4-hydroxyl-L-proline | (S)-3-aminopyrrolidine | Decarboxylation, protection, sulfonylation, azidation, reduction. google.com |

| 3-hydroxy-4,4-dimethyldihydrofuran-2-one | enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one | Oxidation, imine condensation, reduction. chemrxiv.org |

| Carbohydrate-derived nitrones | Polyhydroxylated pyrrolidine analogues | Nucleophilic addition, reduction, acetylation, deprotection. nih.gov |

A significant application of (3R)-pyrrolidin-3-amine is in the synthesis of advanced intermediates for pharmaceutical agents. A prime example is its use in the preparation of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. acs.orgnih.gov This specific diamine is a crucial intermediate in the synthesis of Premafloxacin, an antibiotic developed for veterinary use. acs.orgnih.gov

The stereochemistry of this intermediate is critical, as the other stereoisomers of Premafloxacin exhibit significantly lower antibacterial activity. acs.org Consequently, developing a practical and highly stereoselective synthesis for N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine was of paramount importance. acs.org The developed synthetic process involves key steps such as an asymmetric Michael addition and a stereoselective alkylation to ensure the correct configuration of the chiral centers. acs.orgnih.gov

Key Synthetic Intermediate for Premafloxacin

| Intermediate Name | Target Drug | Key Synthetic Steps | Reference |

|---|

Methodologies for Diversity-Oriented Synthesis Utilizing Pyrrolidine Building Blocks

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Pyrrolidine-based building blocks are exceptionally well-suited for DOS due to their conformational flexibility and the potential for introducing multiple points of diversity. nih.govresearchgate.net

Several methodologies have been developed to generate diverse collections of pyrrolidine-containing compounds. One approach involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, a reaction that can be catalyzed by natural carbohydrate scaffolds to produce functionalized pyrrolidines with high diastereoselectivity. nih.gov Another powerful technique is the Ugi four-component reaction, which allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net This method has been used to synthesize libraries of 1-benzyl-pyrrolidine-3-ol analogues by varying the aldehyde and carboxylic acid components while keeping the pyrrolidine-containing amine and an isocyanide as fixed components. researchgate.net These DOS strategies enable the efficient exploration of the chemical space around the pyrrolidine scaffold, facilitating the discovery of novel bioactive compounds. nih.gov

Computational and Mechanistic Investigations in Pyrrolidin 3 Amine Chemistry

Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions catalyzed by pyrrolidine-based structures. These studies provide a detailed picture of the energy landscapes of reactions, identifying transition states and intermediates that are often difficult to observe experimentally.

For instance, in the context of polyurethane catalysis, quantum chemical methods have been used to understand the structure-activity relationship of tertiary amine catalysts. By calculating the activation free energies, researchers have been able to predict the catalytic performance of various amine structures, including pyrrolidine (B122466) derivatives. These computational predictions have been validated by experimental results, demonstrating the power of theoretical chemistry in understanding and optimizing catalytic processes. nih.gov

In the realm of gold-catalyzed reactions, DFT calculations have been employed to analyze the chiral binding pockets of catalysts featuring a C2-chiral pyrrolidine. These calculations have revealed that attractive non-covalent interactions between the substrate and the catalyst are crucial for directing the enantioselective folding of the substrate. nih.gov This understanding of the subtle intermolecular forces that govern catalysis is essential for the rational design of new and improved catalysts.

Furthermore, computational studies have shed light on the mechanism of stereocontrol in olefin polymerization catalyzed by pyridylamido-type catalysts. A combined approach using DFT calculations, steric descriptors, and activation strain models has allowed for the separation and analysis of steric and electronic effects, providing a detailed understanding of how ligand modifications influence the stereoselectivity of the polymerization process. mdpi.com

The following table summarizes key findings from computational studies on reaction mechanisms involving pyrrolidine derivatives.

| Catalyst/Reaction System | Computational Method | Key Findings |

| Tertiary Amine Catalysts for Polyurethanes | Quantum Chemical Methods | Pyrrolidine derivatives identified as promising candidates for reducing formaldehyde (B43269) emissions while maintaining high catalytic activity. nih.gov |

| Pyrrolidinyl Gold(I) Complexes | Density Functional Theory (DFT) | Attractive non-covalent interactions in the chiral binding pocket direct enantioselective folding of the substrate. nih.gov |

| Pyridylamido-Type Catalysts for Olefin Polymerization | DFT, Steric Descriptors, Activation Strain Model | Elucidation of stereo-electronic factors that induce a chain stationary mechanism and the influence of ligand modifications on stereoselectivity. mdpi.com |

| Synthesis of Pyrrolidinedione Derivatives | Quantum Chemical Study | Investigation of Michael addition, Nef-type rearrangement, and cyclization, revealing the energy barriers for each step. rsc.org |

Theoretical Studies on Chiral Induction and Stereoselectivity

Understanding the origin of chirality transfer from a catalyst to a substrate is a central theme in asymmetric catalysis. Theoretical studies have provided invaluable insights into the factors that govern chiral induction and stereoselectivity in reactions involving pyrrolidine-based catalysts.

The stereochemical outcome of a reaction is often determined by a delicate interplay of steric and electronic effects in the transition state. Computational models allow for the dissection of these effects, providing a quantitative understanding of their relative contributions.

In the case of gold(I) catalysts with a C2-chiral pyrrolidine, DFT calculations have been used to analyze the chiral binding pocket. These studies have shown that both steric hindrance and non-covalent interactions, such as π-π stacking, play a significant role in determining the enantioselectivity of the reaction. nih.govacs.org By modifying the steric and electronic properties of the catalyst, for example, by changing the substituents on the pyrrolidine ring, it is possible to tune the enantioselectivity of the catalyzed reaction.

Similarly, in olefin polymerization, the use of a combined DFT and steric descriptor approach has enabled the rationalization of the relationship between the ligand structure and the stereoregularity of the resulting polymer. mdpi.com This analysis has revealed how subtle changes to the catalyst, such as the size of the metallacycle or the nature of the substituents, can have a profound impact on the stereoselectivity of the polymerization process.

The table below highlights the influence of steric and electronic effects on stereoselectivity in different catalytic systems.

| Catalytic System | Key Steric Effects | Key Electronic Effects |

| Pyrrolidinyl Gold(I) Complexes | Size and shape of the chiral binding pocket created by the pyrrolidine ligand. nih.govacs.org | Attractive non-covalent interactions (e.g., π-π stacking) between the catalyst and the substrate. nih.gov |

| Pyridylamido-Type Catalysts | Steric hindrance from substituents on the ligand framework influencing the approach of the monomer. mdpi.com | Electronic properties of the ligand affecting the stability of the transition state. mdpi.com |

| Biocatalytic Pyrrolidine Synthesis | Binding pose of the substrate within the enzyme's active site. nih.gov | Not explicitly detailed in the provided search results. |

To gain a deeper understanding of stereoselectivity, it is essential to study the structure and energetics of the transition states that lead to the different stereoisomers. Quantum mechanical (QM) calculations are particularly well-suited for this purpose, as they can provide accurate information about the geometry and energy of these fleeting species.

For proline-catalyzed intermolecular aldol (B89426) reactions, computational models have been developed to predict the stereoselectivity. nih.gov These models show that transition states involving the anti proline enamine are favored over the syn enamine due to a combination of factors, including greater electrostatic stabilization and less distortion of the pyrrolidine ring. nih.gov

Molecular dynamics (MD) simulations can complement QM calculations by providing insights into the dynamic behavior of the catalyst-substrate complex. nih.gov MD simulations can be used to explore the conformational landscape of the system and to identify the most populated conformations that are likely to lead to the transition state. This information is crucial for understanding how the flexibility of the catalyst and substrate can influence the stereoselectivity of the reaction.

Recent advancements in reactive quantum-mechanical molecular dynamics simulations are also enabling the investigation of enzyme catalysis mechanisms at an atomistic level, which can be applied to understand biocatalytic processes involving pyrrolidine derivatives. chemrxiv.org

Rational Design of Chiral Catalysts and Ligands Based on Computational Models

The insights gained from computational and mechanistic investigations are not only of fundamental interest but also have significant practical implications. By understanding the factors that control reactivity and selectivity, it is possible to rationally design new and improved chiral catalysts and ligands.

For example, the computational finding that pyrrolidine derivatives of N,N-dimethylated catalysts could suppress formaldehyde emissions in polyurethane manufacturing led to the experimental validation and development of more environmentally friendly catalysts. nih.gov This demonstrates a successful interplay between computational prediction and experimental verification in catalyst design.

In the field of enantioselective catalysis, computational models that can accurately predict the enantioselectivity of a reaction are particularly valuable. For instance, the development of the NEST tool, which is specifically designed to account for steric effects in cylindrical-shaped complexes, has allowed for the prediction of experimental enantioselectivities in gold(I)-catalyzed reactions with pyrrolidinyl complexes. nih.gov Such predictive tools can significantly accelerate the discovery and optimization of new chiral catalysts by reducing the need for extensive experimental screening.

The design of biocatalysts can also benefit from computational approaches. By understanding how the binding pose of a substrate within an enzyme's active site controls selectivity, researchers can use protein engineering techniques, guided by computational models, to create enzyme variants with improved catalytic efficiency and stereoselectivity for the synthesis of chiral pyrrolidines. nih.gov

Future Research Avenues for 3r Pyrrolidin 3 Amine and Its Derivatives

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to chiral pyrrolidines is a paramount goal for future research. A significant area of focus is the application of biocatalysis, which utilizes enzymes to perform highly selective transformations under mild conditions. For instance, the use of transaminases for the asymmetric synthesis of chiral amines, including pyrrolidine (B122466) derivatives, is a promising green alternative to traditional chemical methods. rsc.orgrsc.org Continuous flow chemistry presents another avenue for sustainable synthesis, offering improved efficiency, safety, and scalability compared to batch processes. rsc.orgrsc.orgthieme-connect.com The integration of immobilized enzymes into continuous flow reactors can further enhance sustainability by allowing for catalyst recycling and simplified product purification. rsc.org

Future research will likely concentrate on:

Expanding the Biocatalytic Toolbox: Discovering and engineering novel enzymes with tailored substrate specificities and enhanced stability for the synthesis of complex (3R)-pyrrolidin-3-amine derivatives.

Flow Chemistry Optimization: Designing and optimizing multi-step continuous flow processes for the efficient and scalable production of these chiral building blocks, minimizing solvent use and energy consumption. thieme-connect.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the pyrrolidine ring, reducing reliance on petrochemical sources.

Atom Economy: Developing new catalytic reactions that maximize the incorporation of all atoms from the reactants into the final product, a core principle of green chemistry. numberanalytics.comnumberanalytics.comjocpr.com

Discovery of Novel Catalytic Transformations and Reactivities

Derivatives of (3R)-pyrrolidin-3-amine are versatile organocatalysts capable of promoting a wide range of chemical transformations. benthamdirect.comresearchgate.netbohrium.com Future research is expected to uncover new catalytic activities and expand the scope of their applications. A particularly promising area is the development of catalysts for novel C-H functionalization reactions, which allow for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities, offering a more atom- and step-economical approach to complex molecule synthesis. nih.govunirioja.esacs.orgnih.govresearchgate.net

Key areas for future exploration include:

Asymmetric C-H Activation: Designing pyrrolidine-based ligands and catalysts that can achieve high regio- and enantioselectivity in the functionalization of unactivated C-H bonds. nih.govacs.org

Novel Cycloaddition Reactions: Exploring the use of (3R)-pyrrolidin-3-amine derivatives to catalyze new types of cycloaddition reactions, providing access to complex polycyclic and heterocyclic structures. mappingignorance.org

Photoredox Catalysis: Integrating pyrrolidine-based organocatalysis with photoredox catalysis to enable novel, light-driven transformations that are inaccessible through traditional thermal methods.

Unconventional Reactivity: Investigating the potential of these catalysts to promote unconventional bond formations and molecular rearrangements, leading to the discovery of entirely new chemical reactions.

Development of Highly Stereoselective and Efficient Catalytic Systems

Achieving high levels of stereoselectivity is crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. Future research will focus on the rational design of new (3R)-pyrrolidin-3-amine derivatives to create more efficient and highly stereoselective catalytic systems. acs.orgmdpi.comrsc.orgnih.govnih.govnih.gov This includes the development of bifunctional organocatalysts, where the pyrrolidine core is appended with additional functional groups that can participate in the catalytic cycle to enhance both activity and selectivity. mdpi.comnih.gov

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (% ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Nitro-Mannich/Hydroamination Cascade | Bifunctional Organocatalyst/Gold | N-Cbz imines and nitroalkanes | 85-96% | 98:2 | nih.gov |

| Michael Addition | Aminal-pyrrolidine organocatalyst | Aliphatic aldehydes and nitrostyrenes | Excellent | - | mdpi.com |

| Aldol (B89426) Reaction | Phthalimido-prolinamide | Aromatic aldehydes and ketones | Up to 99% | - | mdpi.com |

Future efforts in this area will likely involve:

High-Throughput Screening: Employing automated, high-throughput screening techniques to rapidly evaluate libraries of pyrrolidine-based catalysts for new reactions and identify lead candidates for further optimization.

Immobilized Catalysts: Developing robust methods for immobilizing chiral pyrrolidine catalysts on solid supports, facilitating their recovery and reuse, which is particularly important for industrial applications. rsc.org

Computational Modeling: Utilizing computational chemistry to gain a deeper understanding of the reaction mechanisms and the factors that control stereoselectivity, thereby guiding the design of more effective catalysts. acs.orgnih.gov

Integration of Advanced Technologies (e.g., Machine Learning in Catalyst Design)

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of catalyst design. rsc.orgnih.govchimia.chnih.gov These powerful computational tools can analyze large datasets of reaction outcomes to identify complex structure-activity and structure-selectivity relationships that may not be apparent to human researchers. For the development of (3R)-pyrrolidin-3-amine-based catalysts, ML models can be trained to predict the enantioselectivity of a given catalyst for a specific transformation, thereby accelerating the discovery of new and improved catalytic systems. rsc.orgnih.govnih.govarxiv.org

| Machine Learning Model | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Deep Neural Network (DNN) | Pd-catalyzed β-C(sp3)–H functionalization | Achieved accurate predictions with a root mean square error (RMSE) of 6.3 ± 0.9% ee. | rsc.org |

| Random Forest (RF) and LASSO | Chiral Phosphoric Acid (CPA)-catalyzed additions to imines | Composite models showed improved prediction accuracy for enantioselectivity. | arxiv.org |

| EnzyKR (Deep Learning) | Hydrolase-catalyzed kinetic resolution | Predicts activation free energies to determine enantioselectivity. | nih.gov |

Future research in this domain will likely focus on:

AI-Driven De Novo Design: Developing generative AI models that can design novel pyrrolidine-based catalyst structures with desired properties from scratch.

Robotics and Automation: Combining AI with automated robotic platforms for the synthesis and testing of catalysts, creating closed-loop systems for autonomous catalyst discovery and optimization.

Quantum Computing: Exploring the potential of quantum computing to perform highly accurate quantum mechanical calculations of catalytic transition states, providing unprecedented insights into reaction mechanisms and enabling the design of catalysts with ultimate precision. riverlane.comchemrxiv.orgacs.orgresearchgate.netaps.org

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

The unique structural and chiral properties of (3R)-pyrrolidin-3-amine and its derivatives make them attractive building blocks for the construction of novel functional materials and supramolecular assemblies. Chiral pyrrolidine units can be incorporated into the framework of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), creating porous materials with chiral environments that can be used for enantioselective separations and catalysis. bohrium.comresearchgate.netrsc.org

Future research directions in this area include:

Chiral MOFs and COFs: Designing and synthesizing new pyrrolidine-based MOFs and COFs with tailored pore sizes and functionalities for specific applications in asymmetric catalysis and chiral separations. bohrium.comrsc.org

Supramolecular Gels: Investigating the self-assembly of (3R)-pyrrolidin-3-amine derivatives into supramolecular gels, which could have applications in areas such as drug delivery and tissue engineering.

Chiral Recognition: Developing pyrrolidine-functionalized surfaces and nanoparticles for applications in chiral sensing and enantioselective recognition.

Liquid Crystals: Exploring the potential of pyrrolidine derivatives to form novel liquid crystalline phases, which could lead to the development of new materials for display technologies and optical devices. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-pyrrolidin-3-amine hydrochloride?

- Methodology : The synthesis typically involves reductive amination of pyrrolidin-3-one using a chiral catalyst to achieve the (R)-enantiomer, followed by treatment with hydrochloric acid to form the hydrochloride salt. For example, regioselective acylation of pyrrolidin-3-amine derivatives can be achieved using n-butyllithium (nBuLi) and trimethylsilyl chloride (Me3SiCl) for intermediate protection . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

Q. How can the purity of (3R)-pyrrolidin-3-amine hydrochloride be assessed?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, particularly for quantifying enantiomeric excess. Reverse-phase C18 columns and mobile phases containing trifluoroacetic acid (TFA) are recommended for resolving chiral amines . Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) can confirm structural integrity and detect impurities.

Q. What safety protocols are essential when handling (3R)-pyrrolidin-3-amine hydrochloride?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential amine volatility. Waste should be neutralized with dilute acetic acid before disposal in designated hazardous waste containers. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodology : Use chiral stationary phases (CSPs) in preparative HPLC or supercritical fluid chromatography (SFC) to isolate the (R)-enantiomer. Asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve >99% enantiomeric excess (ee). Monitor ee via chiral GC or circular dichroism (CD) spectroscopy .

Q. What in vivo models are suitable for studying its pharmacological effects?

- Methodology : Rodent models (e.g., rats) are used to assess behavioral effects, such as discriminative stimulus assays, which compare the compound’s activity to known psychoactive agents like phencyclidine (PCP). Dose-response curves and locomotor activity tests can evaluate CNS interactions .

Q. How does (3R)-pyrrolidin-3-amine hydrochloride degrade under varying storage conditions?

- Methodology : Stability studies should include accelerated degradation tests at 40°C/75% relative humidity (ICH guidelines). LC-MS can identify degradation products, such as oxidized pyrrolidine derivatives. Store the compound at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

Q. What analytical techniques validate its interaction with biological targets?

- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to receptors like σ-1 or NMDA. For metabolic studies, incubate the compound with liver microsomes and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.